molecular formula C13H12N2O3 B13934849 1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 548475-54-3

1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B13934849
CAS No.: 548475-54-3
M. Wt: 244.25 g/mol
InChI Key: PMFVKYZSIQRJSN-UHFFFAOYSA-N
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Description

2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a cycloheptane ring, a furan ring, and a pyrimidine ring. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

CAS No.

548475-54-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione

InChI

InChI=1S/C13H12N2O3/c1-14-11(16)10-8-6-4-3-5-7-9(8)18-12(10)15(2)13(14)17/h3-5,7H,6H2,1-2H3

InChI Key

PMFVKYZSIQRJSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(O2)C=CC=CC3)C(=O)N(C1=O)C

Origin of Product

United States

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